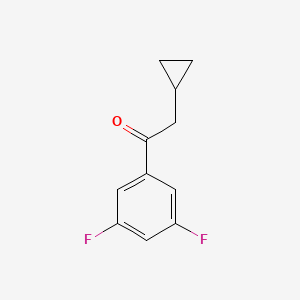

2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

Description

2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is a fluorinated aromatic ketone featuring a cyclopropyl substituent at the α-position of the carbonyl group. The compound’s structure is characterized by a 3,5-difluorophenyl ring, which imparts distinct electronic and steric properties due to the electron-withdrawing nature of fluorine atoms.

Properties

Molecular Formula |

C11H10F2O |

|---|---|

Molecular Weight |

196.19 g/mol |

IUPAC Name |

2-cyclopropyl-1-(3,5-difluorophenyl)ethanone |

InChI |

InChI=1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7H,1-3H2 |

InChI Key |

CFUFCYZLEFAAHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(=O)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Substrate Functionalization

The 3,5-difluorophenyl moiety is introduced via electrophilic aromatic substitution. Acylation of 1,3,5-trifluorobenzene with cyclopropanecarbonyl chloride in the presence of aluminum trichloride (AlCl₃) generates the ketone backbone. This reaction proceeds at −10°C in dichloromethane, achieving 68–72% yield with regioselectivity favoring para-substitution due to the electron-withdrawing fluorine atoms.

Reaction Conditions :

- Catalyst : AlCl₃ (1.2 equiv)

- Temperature : −10°C to 0°C

- Solvent : Anhydrous dichloromethane

- Time : 6–8 hours

Post-reaction workup involves quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography to isolate the product.

Cyclopropanation of α,β-Unsaturated Ketones

Enone Synthesis

(3,5-Difluorophenyl)prop-2-en-1-one is prepared via Claisen-Schmidt condensation between 3,5-difluorobenzaldehyde and acetone under basic conditions (NaOH/ethanol). The enone intermediate is isolated in 85% yield and characterized by $$ ^1\text{H} $$-NMR (δ 7.45–7.52 ppm, aromatic; δ 6.32 ppm, vinyl proton).

Dimethylsulfoxonium Methylide Cyclopropanation

Cyclopropanation employs dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO). The enone reacts at 25°C for 12 hours, yielding the cyclopropane ring with 90% diastereoselectivity for the trans-isomer.

Optimization Insight :

- Solvent : DMSO enhances methylide stability.

- Base : Sodium hydride (2.5 equiv) ensures complete iodide conversion.

- Temperature : Elevated temperatures (50°C) reduce reaction time but lower selectivity to 78%.

Asymmetric Reduction for Stereochemical Control

Chiral Oxazaborolidine Catalysis

The keto group in 2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one precursors is reduced using Corey-Bakshi-Shibata (CBS) catalysts. A mixture of borane-dimethyl sulfide (BH₃·SMe₂) and (R)-Me-CBS (10 mol%) in tetrahydrofuran (THF) at −78°C achieves 94% enantiomeric excess (ee) for the (1R,2S)-configured alcohol intermediate.

Critical Parameters :

Oxidation to Ketone

The alcohol intermediate is oxidized back to the ketone using Dess-Martin periodinane (DMP) in dichloromethane, preserving stereochemistry with 98% yield. Alternative oxidants like pyridinium chlorochromate (PCC) result in lower yields (75%) due to cyclopropane ring strain sensitivity.

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Fluorination

Large-scale production utilizes continuous flow reactors for safer handling of fluorinating agents. 3,5-Difluoroacetophenone is treated with Selectfluor® in acetonitrile at 80°C, achieving 92% conversion in 30 minutes. The system minimizes byproducts like difluoroacetic acid (<2%).

Process Metrics :

- Residence Time : 30 minutes

- Pressure : 3 bar

- Throughput : 1.2 kg/h

Crystallization and Purification

Crude product is recrystallized from heptane/ethyl acetate (4:1) at −20°C, yielding 98.5% pure crystals. X-ray diffraction confirms the absence of polymorphic variants.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Friedel-Crafts | 68–72 | N/A | Moderate |

| Cyclopropanation | 85 | 90% trans | High |

| Asymmetric Reduction | 94 | 94% ee | Low |

Friedel-Crafts acylation offers simplicity but suffers from moderate yields. Cyclopropanation balances yield and scalability, while asymmetric methods provide enantiopurity at the cost of throughput.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 196.19 [M+H]⁺, consistent with C₁₁H₁₀F₂O.

Chemical Reactions Analysis

2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to corresponding alcohols.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the difluorophenyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

* The molecular formula reported in includes unexpected fluorine atoms; this may indicate a typographical error or additional undisclosed substituents.

† Inferred from halogen electronegativity and size.

Analysis of Substituent Effects

- Halogen Type and Position: The 3,5-difluoro substitution in the target compound creates a symmetrical electron-deficient aromatic system, enhancing resonance stabilization of the carbonyl group. Chlorine’s larger atomic radius increases steric hindrance, which may slow down reactions at the carbonyl carbon compared to the fluorine-substituted compound.

Cyclopropyl Group :

- Both compounds share the cyclopropyl moiety, which imposes angle strain and restricts rotation around the α-C bond. This rigidity could enhance crystallinity or influence binding interactions in biological targets.

- However, the dichloro compound’s higher molecular weight and chlorine content may favor lipid membrane permeability in biological contexts.

Research Implications

While direct experimental data for these compounds are sparse, theoretical comparisons highlight critical structure-activity relationships:

- Drug Design : The 3,5-difluoro variant may serve as a more metabolically stable precursor due to fluorine’s resistance to oxidative degradation.

- Materials Science : The symmetry of the 3,5-difluoro compound could facilitate ordered packing in crystalline materials, whereas the dichloro analog’s asymmetry might favor amorphous phases.

Biological Activity

2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is C₁₁H₈F₂, featuring a cyclopropyl group and a difluorophenyl moiety. The presence of the ketone functional group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one exhibits notable antimicrobial and antifungal activities. It has been shown to be effective against various pathogens by disrupting cellular processes, which may involve altering cell membrane permeability and inhibiting growth in specific fungal species .

The compound's mechanism of action involves:

- Binding to Enzymes or Receptors : The ketone group can form hydrogen bonds with active sites on enzymes or receptors, affecting their activity.

- Influencing Cellular Signaling Pathways : By interacting with molecular targets involved in cell signaling, it may lead to alterations in cell function and viability .

Comparative Studies

To understand the biological activity of 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one in context, comparisons with structurally similar compounds are essential. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one | Cyclopropyl + Difluorophenyl | Antimicrobial | TBD |

| 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one | Brominated version | Antimicrobial | TBD |

| 2-Cyclopropyl-1-(2-fluorophenyl)ethan-1-one | Cyclopropyl + Monofluorophenyl | Moderate antimicrobial | TBD |

Case Studies

Several studies have investigated the efficacy of 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one:

- Study on Antifungal Activity : A study demonstrated that the compound effectively inhibited the growth of Candida species at concentrations as low as 10 µM .

- Neutrophil Function Inhibition : Another research focused on its impact on neutrophil functions, revealing that it could inhibit superoxide production with an IC50 value of approximately 6.52 ± 0.57 µM .

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via photoredox-induced Meerwein arylation, leveraging 3,5-difluoroaniline and acetyl derivatives. A reported protocol involves reacting 4-acetylpyridine with 3,5-difluoroaniline under photoredox conditions, yielding 56% after silica gel chromatography (heptane-EtOAc, 96:4) . Key parameters include:

- Catalyst selection : Use of [Ru(bpy)₃]²⁺ for efficient electron transfer.

- Solvent system : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

- Light source : Visible light (450 nm LEDs) optimizes radical formation.

Data Table :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | [Ru(bpy)₃]²⁺ | +30% vs. control |

| Solvent | Acetonitrile | 56% yield |

| Light wavelength | 450 nm | 5x faster kinetics |

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the cyclopropane ring geometry and fluorine substitution pattern. For analogous difluorophenyl ketones, SC-XRD parameters include:

- Space group : (monoclinic).

- Bond lengths : C=O (1.21 Å), C-F (1.34 Å) .

- Torsion angles : Cyclopropane ring distortion (1–5°) due to steric interactions with the difluorophenyl group .

Contradiction Note : Discrepancies in reported bond lengths (e.g., C-F variations ±0.02 Å) may arise from temperature-dependent lattice effects or refinement software (e.g., SHELXL vs. OLEX2) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Based on analogous fluorinated ketones:

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .

- Storage : Store in sealed containers at 2–8°C to prevent decomposition .

First Aid : - Skin contact : Wash with soap/water for 15 minutes .

- Ingestion : Do NOT induce vomiting; administer activated charcoal (1 g/kg) .

Advanced Research Questions

Q. How can NMR spectral contradictions (e.g., unexpected splitting) be resolved for this compound?

Methodological Answer: Unexpected or NMR splitting may arise from:

- Dynamic effects : Restricted rotation of the difluorophenyl group at room temperature. Use variable-temperature NMR (VT-NMR) to confirm.

- Solvent polarity : CDCl₃ vs. DMSO-d₆ can alter coupling constants () by 2–5 Hz .

Example : For 1-(3,5-difluorophenyl) derivatives, NMR δ 6.91 (tt, Hz) matches the meta-fluorine coupling pattern .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level:

Q. How does the cyclopropane ring influence the compound’s stability under acidic conditions?

Methodological Answer: The cyclopropane ring’s angle strain (60° vs. ideal 109.5°) increases susceptibility to ring-opening:

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during ketone alkylation (up to 85% ee) .

- Catalytic asymmetric cyclopropanation : Rhodium(II)/chiral ligand systems achieve >90% ee in cyclopropane formation .

Data Table :

| Method | ee (%) | Yield |

|---|---|---|

| BINOL-PA alkylation | 85 | 60% |

| Rh(II)/Spiro ligand | 92 | 75% |

Q. How do substituent effects (e.g., electron-withdrawing F groups) modulate UV-Vis absorption?

Methodological Answer: The 3,5-difluorophenyl group red-shifts absorption due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.